1-Bromo-3,3-diphenylpropane 1-Bromo-3,3-diphenylpropane
Brand Name: Vulcanchem
CAS No.: 20017-68-9
VCID: VC21314403
InChI: InChI=1S/C15H15Br/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2
SMILES: C1=CC=C(C=C1)C(CCBr)C2=CC=CC=C2
Molecular Formula: C15H15Br
Molecular Weight: 275.18 g/mol

1-Bromo-3,3-diphenylpropane

CAS No.: 20017-68-9

Cat. No.: VC21314403

Molecular Formula: C15H15Br

Molecular Weight: 275.18 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-3,3-diphenylpropane - 20017-68-9

Specification

CAS No. 20017-68-9
Molecular Formula C15H15Br
Molecular Weight 275.18 g/mol
IUPAC Name (3-bromo-1-phenylpropyl)benzene
Standard InChI InChI=1S/C15H15Br/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2
Standard InChI Key SLHSRCBFPHCSGL-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(CCBr)C2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)C(CCBr)C2=CC=CC=C2

Introduction

Chemical Identity and Structure

1-Bromo-3,3-diphenylpropane, registered under CAS number 20017-68-9, is an organic compound with the molecular formula C₁₅H₁₅Br and a molecular weight of 275.18 g/mol . The compound's structure consists of a propane chain with two phenyl groups attached at the 3-position and a bromine atom at the 1-position. This arrangement contributes to its distinctive chemical behavior and applications in synthetic organic chemistry.

Nomenclature and Identifiers

The compound is known by several synonyms in chemical literature and commercial contexts:

Identifier TypeValue
Primary Name1-Bromo-3,3-diphenylpropane
CAS Registry Number20017-68-9
Molecular FormulaC₁₅H₁₅Br
Molecular Weight275.18 g/mol
InChIInChI=1S/C15H15Br/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2
InChI KeySLHSRCBFPHCSGL-UHFFFAOYSA-N
SMILESBrCCC(C=1C=CC=CC1)C=2C=CC=CC2

Among its common synonyms are (3-Bromo-1-phenylpropyl)benzene, 3,3-Diphenylpropyl bromide, (3-Bromopropane-1,1-diyl)dibenzene, 1,1'-(3-Bromopropylidene)bis[benzene], and 3-Bromo-1,1-diphenylpropane . These alternative names reflect different approaches to describing the compound's structure while referring to the same chemical entity.

Physical Properties

Understanding the physical properties of 1-Bromo-3,3-diphenylpropane is essential for its practical handling, storage, and application in synthetic procedures. The compound exhibits specific characteristics that define its behavior under various conditions.

Basic Physical Properties

1-Bromo-3,3-diphenylpropane appears as a white to off-white crystalline powder at room temperature . The compound presents the following key physical parameters:

PropertyValueReference
Physical StateCrystalline Powder
ColorWhite to off-white
Melting Point39-42°C
Boiling Point145°C at 2 mm Hg
Density1.3288 (estimated)
Refractive Index1.6822 (estimated)

The relatively high melting and boiling points reflect the influence of the two phenyl groups, which contribute significant molecular weight and intermolecular interactions to the compound's structure.

AspectRecommendationReference
Storage Temperature2-8°C
Container ConditionSealed, dry
Light ExposureLimited (store in dark)

These storage recommendations aim to prevent degradation through moisture exposure, oxidation, or light-induced reactions that could compromise the compound's purity and effectiveness in subsequent applications.

Chemical Reactivity and Behavior

The chemical behavior of 1-Bromo-3,3-diphenylpropane is largely determined by its functional groups and structural features. The presence of a primary alkyl bromide makes it susceptible to nucleophilic substitution reactions, while the diphenyl group influences steric and electronic effects.

Reactivity Profile

The bromine atom in 1-Bromo-3,3-diphenylpropane functions as an excellent leaving group, facilitating its participation in various organic reactions . As a typical alkyl halide, the compound can undergo:

  • Nucleophilic substitution reactions (SN1 and SN2)

  • Elimination reactions

  • Grignard reagent formation

  • Metal-catalyzed coupling reactions

The presence of the two phenyl groups at the 3-position creates a benzylic-type position that can stabilize carbocations, potentially influencing the reaction pathway toward SN1 mechanisms in certain conditions.

Stability Considerations

While specific stability data is limited in the provided search results, general principles of organic chemistry suggest that 1-Bromo-3,3-diphenylpropane may be sensitive to:

  • Prolonged exposure to heat (potential elimination or decomposition)

  • Strong nucleophiles (substitution at the brominated carbon)

  • Strong oxidizing agents (affecting the aromatic rings)

  • UV light (possible radical-induced reactions)

These considerations inform the handling and storage recommendations for maintaining the compound's integrity during research and industrial applications.

Synthetic Applications

1-Bromo-3,3-diphenylpropane serves as a valuable intermediate in organic synthesis, particularly in the creation of more complex molecules that incorporate the diphenylpropyl structural motif.

As a Synthetic Building Block

The compound functions effectively as a building block in the synthesis of pharmaceuticals, fine chemicals, and specialized materials . Its utility stems from several factors:

  • The bromine provides a reactive site for further functionalization

  • The diphenyl group offers structural rigidity and potential for π-stacking interactions

  • The three-carbon chain provides flexibility for creating diverse molecular architectures

These characteristics make 1-Bromo-3,3-diphenylpropane particularly useful in medicinal chemistry and materials science applications.

ClassificationDetailReference
Hazard CodesC (Corrosive)
Risk Statements34 (Causes burns)
Safety Statements45-36/37/39-26
GHS Signal WordWarning
UN NumberUN3261
Hazard Class8
Packing GroupIII

GHS Hazard and Precautionary Statements

Under the Globally Harmonized System (GHS), 1-Bromo-3,3-diphenylpropane is associated with specific hazard and precautionary statements :

Hazard Statements:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

Precautionary Statements:

  • P264: Wash hands thoroughly after handling

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

These classifications emphasize the need for appropriate personal protective equipment (PPE) and handling protocols when working with this compound.

Exposure Controls and Protection

Based on the hazard profile, the following protective measures are recommended when handling 1-Bromo-3,3-diphenylpropane:

  • Chemical-resistant gloves (nitrile or butyl rubber)

  • Safety goggles or face shield

  • Lab coat and closed-toe shoes

  • Work in a well-ventilated area or under a fume hood

  • Avoid contact with skin, eyes, and mucous membranes

  • Have appropriate spill control materials readily available

Implementation of these measures minimizes the risk of adverse health effects from exposure to this compound.

SupplierProduct NameReference
CymitQuimica3,3-Diphenylpropyl Bromide
CymitQuimicaBenzene, 1,1'-(3-bromopropylidene)bis-
TCI Chemical3,3-Diphenylpropyl Bromide
SupplierQuantityPriceReference
CymitQuimica5g189.00 €
CymitQuimica25g600.00 €
TCI Chemical5g$255
TCI Chemical25g$754

This pricing information reflects the specialized nature of the compound and its relatively limited production scale compared to bulk industrial chemicals.

Analytical Characteristics

Analytical methods play a crucial role in determining the purity and identity of 1-Bromo-3,3-diphenylpropane in research and industrial settings.

Spectroscopic Properties

While the search results don't provide detailed spectroscopic data, the compound's structure suggests characteristic features in common analytical techniques:

  • NMR Spectroscopy: Expected to show characteristic signals for aromatic protons (7-8 ppm), methylene groups adjacent to bromine (3-4 ppm), and the benzylic hydrogen (4-5 ppm)

  • IR Spectroscopy: Likely to exhibit bands associated with aromatic C-H stretching (3000-3100 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), and C-Br stretching (500-700 cm⁻¹)

  • Mass Spectrometry: Would display a molecular ion peak at m/z 274/276 (reflecting the isotopic pattern of bromine), with fragmentation patterns likely showing loss of bromine and cleavage of the propyl chain

These analytical characteristics assist in compound identification and quality control measures.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator